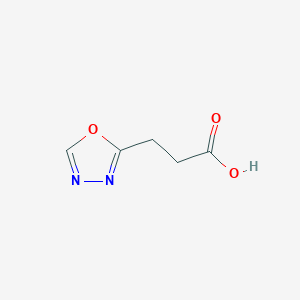
3-(1,3,4-Oxadiazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,4-Oxadiazol-2-yl)propanoic acid is a heterocyclic compound containing an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazine derivatives with carboxylic acids under reflux conditions, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-(1,3,4-Oxadiazol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of anticancer agents and other therapeutic drugs.
Wirkmechanismus
The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds have similar structures but contain sulfur instead of oxygen in the ring.
1,2,4-Triazole derivatives: These compounds have an additional nitrogen atom in the ring structure.
Indole derivatives: These compounds have a different ring structure but exhibit similar biological activities.
Uniqueness
3-(1,3,4-Oxadiazol-2-yl)propanoic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring enhances its stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C5H6N2O3 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
3-(1,3,4-oxadiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O3/c8-5(9)2-1-4-7-6-3-10-4/h3H,1-2H2,(H,8,9) |
InChI-Schlüssel |
BQYJMFQABUVKNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(O1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


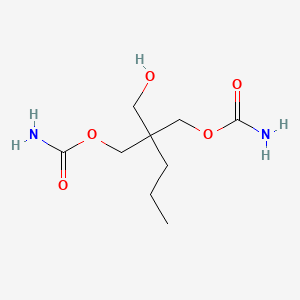
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)

![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)

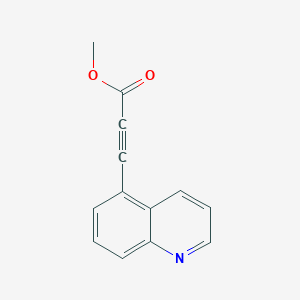
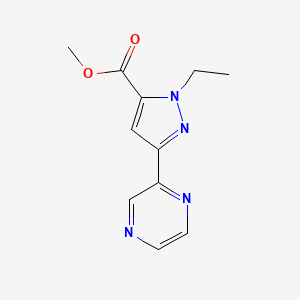

![magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate](/img/structure/B13343538.png)

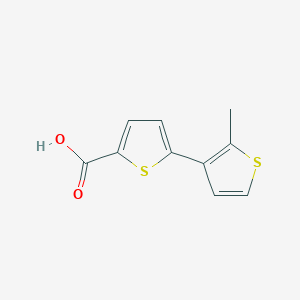
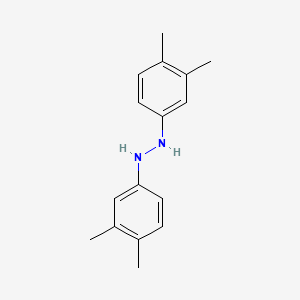
![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol](/img/structure/B13343559.png)

